5-{[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound 5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic molecule with significant potential in various scientific fields. This compound features a unique structure that includes a furan ring, a pyrimidinedione core, and multiple functional groups such as nitro and chloro substituents. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE typically involves multiple steps, starting with the preparation of the furan and pyrimidinedione intermediates. The key steps include:
Preparation of 2,4-Dichloro-5-nitrophenyl Intermediate:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Condensation Reaction: The final step involves the condensation of the furan and pyrimidinedione intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions. The process may also involve the use of catalysts and solvents to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro and thioxo groups.
Substitution: The chloro groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Scientific Research Applications
5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and chloro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-5-nitropyrimidine
- 2,4-Dichloro-5-nitrophenyl
- 1,5-Dichloro-2,4-dinitrobenzene
Uniqueness
5-{[5-(2,4-DICHLORO-5-NITROPHENYL)-2-FURYL]METHYLENE}-1,3-DIMETHYL-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE: stands out due to its unique combination of functional groups and structural features. The presence of both furan and pyrimidinedione rings, along with multiple reactive sites, provides a versatile platform for chemical modifications and applications. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H11Cl2N3O5S |
---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
5-[[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H11Cl2N3O5S/c1-20-15(23)10(16(24)21(2)17(20)28)5-8-3-4-14(27-8)9-6-13(22(25)26)12(19)7-11(9)18/h3-7H,1-2H3 |
InChI Key |
NXFWOLUBFWZUMY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C(=O)N(C1=S)C |
Origin of Product |
United States |
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